molecular formula C7H12O4S2 B1605517 3,3'-(Methylenebis(thio))bispropionic acid CAS No. 4265-57-0

3,3'-(Methylenebis(thio))bispropionic acid

Cat. No. B1605517
CAS RN: 4265-57-0
M. Wt: 224.3 g/mol
InChI Key: KAHUZKHNNDOJNT-UHFFFAOYSA-N
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Description

3,3’-(Methylenebis(thio))bispropionic acid, also known as S,S’-METHYLENEBIS(3-MERCAPTOPROPIONIC ACID), is a chemical compound with the molecular formula C7H12O4S2 . It has an average mass of 224.298 Da and a monoisotopic mass of 224.017700 Da .


Molecular Structure Analysis

The molecular structure of 3,3’-(Methylenebis(thio))bispropionic acid consists of 7 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . It has a molecular weight of 224.30 .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 466.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It has an enthalpy of vaporization of 79.8±6.0 kJ/mol and a flash point of 235.9±25.9 °C . The index of refraction is 1.579, and it has a molar refractivity of 53.6±0.3 cm3 .

Scientific Research Applications

Polymerization and Network Development

3,3'-(Methylenebis(thio))bispropionic acid and its derivatives have been explored in the polymerization processes and network development of aromatic polybenzoxazines. The effects of common compounds like 3,3'-thiodiphenol and 3,3'-thiodipropionic acid on the polymerization of monomers have been compared, revealing that diacid significantly influences the onset of polymerization, cross-link density, and thermal properties of the polymer. This research underlines the compound's utility in enhancing the properties of polymeric materials, including improving thermal stability and modifying the cross-link density within polymer networks (Hamerton et al., 2013).

Coordination Chemistry

In coordination chemistry, bis-thiohydroxamic acids, which share functional similarities with this compound, have been synthesized and studied for their ability to form complexes with lead(II) ions. This research provides insights into the potential of such compounds in designing Pb2+-specific chelating agents. It highlights the compound's role in forming discreet complexes with lead, suggesting applications in environmental remediation and metal ion recovery processes (Rupprecht et al., 1996).

Biotechnological Synthesis and Catabolism

This compound serves as a precursor substrate for the biotechnological synthesis of polythioesters containing 3-mercaptopropionic acid. The catabolism of this compound was explored in Variovorax paradoxus, which uses it as the sole source of carbon and energy. This study sheds light on the microbial metabolism of thioether compounds and offers a pathway to engineer better biosynthesis routes for polythioester production (Bruland et al., 2009).

Safety and Hazards

3,3’-(Methylenebis(thio))bispropionic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Mechanism of Action

Target of Action

METHYLENEBIS(3-MERCAPTOPROPIONIC ACID) is a bifunctional molecule, containing both carboxylic acid and thiol groups

Mode of Action

The mode of action of METHYLENEBIS(3-MERCAPTOPROPIONIC ACID) involves its thiol groups. In the context of thiol-epoxy click chemistry, the mechanism of this reaction is in accordance with the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

Biochemical Pathways

It’s known that 3-mercaptopropionic acid (3-mpa), a related compound, is part of a biosynthetic pathway to generate mpa in methanocaldococcus jannaschii . This pathway may contribute to the wide occurrence of MPA in marine environments and indicates that MPA must serve some important function in M. jannaschii .

Pharmacokinetics

It’s known that the compound has a molecular weight of 224299 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It’s known that the compound can participate in thiol-epoxy click reactions , which can lead to the formation of new carbon–sulfur–carbon bonds . This could potentially influence various cellular processes, depending on the specific context and targets of the reaction.

Action Environment

The action of METHYLENEBIS(3-MERCAPTOPROPIONIC ACID) can be influenced by various environmental factors. For instance, the efficiency of thiol-epoxy click reactions can be affected by the presence of a base catalyst . Additionally, the stability of the compound could potentially be influenced by factors such as temperature, pH, and the presence of other chemical species.

properties

IUPAC Name

3-(2-carboxyethylsulfanylmethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S2/c8-6(9)1-3-12-5-13-4-2-7(10)11/h1-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHUZKHNNDOJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195380
Record name 3,3'-(Methylenebis(thio))bispropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4265-57-0
Record name 3,3′-[Methylenebis(thio)]bis[propanoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(Methylenebis(thio))bispropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(Methylenebis(thio))bispropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[methylenebis(thio)]bispropionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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